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Compound of Interest

Compound Name: Nemonoxacin

Cat. No.: B024523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has emerged as a significant

agent in the fight against a wide spectrum of bacterial pathogens, including resistant strains.

This technical guide provides an in-depth exploration of its chemical structure and a detailed

overview of its synthesis pathways, tailored for professionals in the field of drug discovery and

development.

Chemical Structure of Nemonoxacin
Nemonoxacin is chemically known as 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-

cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid.[1][2] Its molecular formula is

C₂₀H₂₅N₃O₄, with a molecular weight of 371.44 g/mol for the free base.[1][2][3]

The structure of Nemonoxacin is characterized by several key features that contribute to its

potent antibacterial activity and favorable pharmacokinetic profile:

Quinolone Core: The fundamental scaffold is a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid,

which is essential for its mechanism of action, involving the inhibition of bacterial DNA gyrase

and topoisomerase IV.

Non-fluorinated at C-6: Unlike many other quinolones, Nemonoxacin lacks a fluorine atom

at the C-6 position. This modification is believed to contribute to its improved safety profile,

particularly regarding phototoxicity.[4][5]
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C-8 Methoxy Group: The presence of a methoxy group at the C-8 position enhances its

activity against Gram-positive bacteria and is crucial for its dual-targeting mechanism.[5][6]

N-1 Cyclopropyl Group: A cyclopropyl substituent at the N-1 position is a common feature in

potent quinolones, contributing to overall antibacterial efficacy.[4][5]

C-7 Substituted Piperidine Ring: A (3S,5S)-3-amino-5-methylpiperidine moiety at the C-7

position plays a significant role in its broad spectrum of activity and potency against resistant

pathogens.[1][6]

Property Value

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-

cyclopropyl-8-methoxy-4-oxoquinoline-3-

carboxylic acid[1][2]

Molecular Formula C₂₀H₂₅N₃O₄[1][2][4][5]

Molecular Weight 371.44 g/mol (free base)[2][3]

CAS Number 378746-64-6[1]

Synthesis Pathways of Nemonoxacin
The synthesis of Nemonoxacin is a multi-step process that involves the construction of the

quinolone core followed by the introduction of the chiral piperidine side chain. While specific

proprietary details may vary, the general synthetic strategy can be outlined based on

information from patents and chemical synthesis literature.

A plausible synthetic route involves the following key stages:

Synthesis of the Quinolone Core: This is often achieved through a variation of the Gould-

Jacobs reaction, a classical method for quinoline synthesis.[1][2]

Synthesis of the Chiral Side Chain: The enantiomerically pure (3S,5S)-3-amino-5-

methylpiperidine is a crucial intermediate.
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Coupling of the Side Chain and Final Elaboration: The final step involves the nucleophilic

substitution of a leaving group on the quinolone core by the chiral piperidine.

Below is a logical representation of a potential synthesis pathway:

Quinolone Core Synthesis

Chiral Side Chain

Final AssemblySubstituted Aniline

Condensation1.

Diethyl ethoxymethylenemalonate

Thermal Cyclization
(Gould-Jacobs Reaction)

2. 7-Halo-1-cyclopropyl-8-methoxy-
4-oxoquinoline-3-carboxylic acid ester

3. Hydrolysis4.

Quinolone Core Acid
5.

Coupling Reaction
(Nucleophilic Aromatic Substitution)

(3S,5S)-3-Amino-5-methylpiperidine
(Protected)

Protected Nemonoxacin
6.

Deprotection
7.

Nemonoxacin
8.

Click to download full resolution via product page

Caption: A potential synthetic pathway for Nemonoxacin.

Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are proprietary, the following sections

outline the general methodologies for the key transformations, based on established chemical

principles and patent literature.

1. Synthesis of the Quinolone Core (e.g., 7-Fluoro-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-

carboxylic acid)

This synthesis typically starts from a suitably substituted aniline and proceeds via a Gould-

Jacobs-type reaction.
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Step 1: Condensation: A substituted aniline (e.g., 2-methoxy-3-fluoro-cyclopropylaniline) is

reacted with diethyl ethoxymethylenemalonate in a suitable solvent. The reaction is typically

heated to drive the condensation and elimination of ethanol.

Step 2: Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to

high-temperature thermal cyclization. This step is crucial for the formation of the quinolone

ring system.

Step 3: Saponification: The ester group at the 3-position is hydrolyzed to the corresponding

carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an

aqueous or alcoholic medium.

Step 4: Halogenation (if necessary): If not already present, a halogen (e.g., fluorine or

chlorine) is introduced at the 7-position to serve as a leaving group for the subsequent

coupling reaction.

Quantitative Data (Illustrative):

Step Reactants
Reagents/Con
ditions

Product Yield (%)

1

Substituted

Aniline, Diethyl

ethoxymethylene

malonate

Heat, Solvent

(e.g., Dowtherm

A)

Anilinomethylene

malonate
85-95

2
Anilinomethylene

malonate

High

Temperature

(e.g., 250 °C)

Quinolone Ester 70-85

3 Quinolone Ester

NaOH or KOH,

H₂O/Ethanol,

Reflux

Quinolone

Carboxylic Acid
90-98

2. Synthesis of (3S,5S)-3-Amino-5-methylpiperidine

This chiral intermediate is critical for the stereochemistry of the final drug. Its synthesis can be

achieved through various enantioselective methods, or it can be obtained from commercial
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sources. A potential synthetic approach could involve:

Asymmetric synthesis: Utilizing chiral auxiliaries or catalysts to introduce the desired

stereocenters.

Resolution: Separating a racemic mixture of 3-amino-5-methylpiperidine into its individual

enantiomers.

3. Coupling Reaction and Final Deprotection

The final steps involve the coupling of the quinolone core with the chiral side chain.

Step 1: Coupling: The 7-halo-quinolone core is reacted with a protected form of (3S,5S)-3-

amino-5-methylpiperidine in the presence of a base (e.g., potassium carbonate or a non-

nucleophilic organic base) in a polar aprotic solvent such as DMF or DMSO. The reaction is

a nucleophilic aromatic substitution.

Step 2: Deprotection: The protecting group on the amino function of the piperidine ring is

removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the

final Nemonoxacin molecule.

Step 3: Salt Formation: For pharmaceutical use, the Nemonoxacin free base is often

converted to a salt, such as the malate salt, to improve its solubility and stability. This is

typically achieved by reacting the free base with the corresponding acid in a suitable solvent

system. Recent patents describe the preparation of Nemonoxacin malate by dissolving the

free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent, followed by cooling

crystallization.[3][7]

Quantitative Data (Illustrative):
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Step Reactants
Reagents/Con
ditions

Product Yield (%)

1

7-Halo-quinolone

Core, Protected

Piperidine

Base (e.g.,

K₂CO₃), Solvent

(e.g., DMF), Heat

Protected

Nemonoxacin
75-90

2
Protected

Nemonoxacin

Acid (e.g., HCl or

TFA)
Nemonoxacin 90-98

3
Nemonoxacin,

D,L-Malic Acid

C1-C3

Alcohol/Water,

Heat then Cool

Nemonoxacin

Malate
>95

Logical Workflow for Nemonoxacin Synthesis
The overall process can be visualized as a logical workflow from starting materials to the final

active pharmaceutical ingredient (API).
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Starting Materials
(Substituted Aniline, Malonic Ester Derivatives)

Quinolone Core Synthesis
(Gould-Jacobs or similar)

Chiral Side Chain Preparation
((3S,5S)-3-amino-5-methylpiperidine)

Coupling of Quinolone Core
and Chiral Side Chain

Removal of Protecting Groups

Purification of Nemonoxacin Free Base

Formation of Nemonoxacin Malate

Final Nemonoxacin API

Click to download full resolution via product page

Caption: General workflow for the synthesis of Nemonoxacin API.

This technical guide provides a foundational understanding of the chemical structure and

synthesis of Nemonoxacin. For detailed experimental procedures and safety information, it is

essential to consult the primary patent literature and relevant scientific publications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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